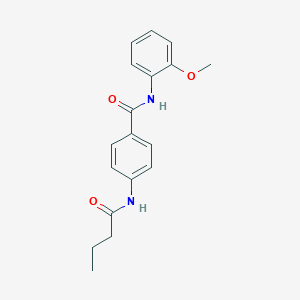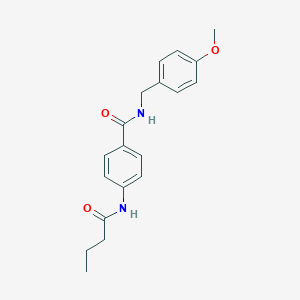![molecular formula C20H19N5O2 B215548 N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B215548.png)
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide, also known as L-779,976, is a small molecule inhibitor of the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It was first synthesized in 1997 by scientists at Merck Research Laboratories and has been extensively studied for its potential as an anticancer agent.
Wirkmechanismus
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide works by inhibiting the tyrosine kinase activity of the EGFR, which is a key signaling pathway in the development and progression of cancer. By inhibiting this pathway, N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the growth of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide is that it is a small molecule inhibitor, which makes it easier to synthesize and administer in lab experiments. However, one limitation is that it has relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide. One area of focus could be on developing more potent analogs of the compound that could be more effective in the treatment of cancer. Another area of focus could be on investigating the potential of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further research could be done to better understand the mechanism of action of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide and its effects on cancer cells.
Synthesemethoden
The synthesis of N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide involves several steps, starting with the reaction of 2-amino-5,6-dimethyl-4-pyrimidinone with aniline to form N-(anilino)-5,6-dimethyl-4-pyrimidinamine. This intermediate is then reacted with 4-formylbenzoic acid to form N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide has been studied extensively for its potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been investigated for its potential in the treatment of other types of cancer, including breast cancer, ovarian cancer, and head and neck cancer.
Eigenschaften
Produktname |
N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide |
|---|---|
Molekularformel |
C20H19N5O2 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
(NZ)-N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide |
InChI |
InChI=1S/C20H19N5O2/c1-13-14(2)21-19(23-17(13)26)25-20(22-16-11-7-4-8-12-16)24-18(27)15-9-5-3-6-10-15/h3-12H,1-2H3,(H3,21,22,23,24,25,26,27) |
InChI-Schlüssel |
UARTVMQNEPFXLB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(NC(=NC1=O)N/C(=N\C(=O)C2=CC=CC=C2)/NC3=CC=CC=C3)C |
SMILES |
CC1=C(NC(=NC1=O)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(NC(=NC1=O)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215466.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B215467.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215468.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B215469.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B215470.png)
![2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215471.png)
![2-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215472.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B215474.png)
![2-(4-chlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B215476.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)


